molecular formula C10H25NOSi B044924 1-(Tert-butyldimethylsilyloxy)-2-methylpropan-2-amine CAS No. 117460-98-7

1-(Tert-butyldimethylsilyloxy)-2-methylpropan-2-amine

Cat. No. B044924
M. Wt: 203.4 g/mol
InChI Key: LXVWNMSXFHNODC-UHFFFAOYSA-N
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Patent
US05578620

Procedure details

A procedure similar to that described in Preparation 9 was repeated, except that 8.00 g of benzyl N-[2-t-butyldimethylsilyloxy-1,1-dimethylethyl]carbamate (prepared as described in Preparation 103), 1.60 g of 10% w/w palladium-on-carbon and 80 ml of ethanol were used, to give 4.02 g of the title compound having an Rf value of 0.14 (on silica gel thin layer chromatography, using ethyl acetate as the eluent).
Name
benzyl N-[2-t-butyldimethylsilyloxy-1,1-dimethylethyl]carbamate
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Si:1]([O:8][CH2:9][C:10]([NH:13]C(=O)OCC1C=CC=CC=1)([CH3:12])[CH3:11])([C:4]([CH3:7])([CH3:6])[CH3:5])([CH3:3])[CH3:2]>[Pd].C(O)C>[Si:1]([O:8][CH2:9][C:10]([NH2:13])([CH3:12])[CH3:11])([C:4]([CH3:7])([CH3:6])[CH3:5])([CH3:3])[CH3:2]

Inputs

Step One
Name
benzyl N-[2-t-butyldimethylsilyloxy-1,1-dimethylethyl]carbamate
Quantity
8 g
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)OCC(C)(C)NC(OCC1=CC=CC=C1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Three
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A procedure similar to that described in Preparation 9

Outcomes

Product
Name
Type
product
Smiles
[Si](C)(C)(C(C)(C)C)OCC(C)(C)N
Measurements
Type Value Analysis
AMOUNT: MASS 4.02 g
YIELD: CALCULATEDPERCENTYIELD 83.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.